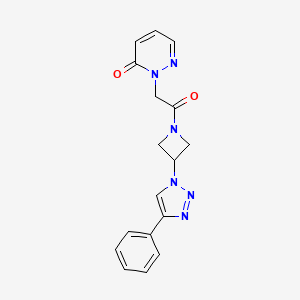

2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Descripción

2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with an azetidine ring linked to a phenyl-1,2,3-triazole moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in cardiovascular and central nervous system therapeutics . The phenyl-triazole group introduces aromatic and hydrogen-bonding capabilities, which may influence solubility and intermolecular interactions.

Propiedades

IUPAC Name |

2-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c24-16-7-4-8-18-23(16)12-17(25)21-9-14(10-21)22-11-15(19-20-22)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOSMCMEOYWHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 2034524-38-2) is a complex organic molecule notable for its potential biological activities. This article explores the compound's synthesis, structure, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.3 g/mol. The structural complexity arises from the presence of a pyridazine ring, a triazole moiety, and an azetidine unit, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₆O₂ |

| Molecular Weight | 336.3 g/mol |

| CAS Number | 2034524-38-2 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound has been linked to activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cellular processes or inhibition of enzyme functions critical for bacterial survival.

Anticancer Properties

Studies have shown that similar triazole-containing compounds can induce apoptosis in cancer cells. The presence of the azetidine ring may enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Preliminary assays suggest that this compound may inhibit tumor growth in vitro, although further studies are needed to confirm these effects in vivo.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. Research indicates potential inhibition of enzymes like monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting a possible application in treating depression and anxiety disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazole derivatives against resistant bacterial strains. The compound's structure was modified to enhance its binding affinity to bacterial targets, resulting in improved antimicrobial activity compared to earlier derivatives .

- Cancer Cell Studies : In vitro studies conducted on various cancer cell lines demonstrated that the compound induces apoptosis via mitochondrial pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

- Enzyme Activity : A recent investigation into the enzyme inhibition properties revealed that the compound acts as a competitive inhibitor of MAO-A and MAO-B enzymes, showing promise for therapeutic applications in mood disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties:

Research has indicated that compounds featuring triazole moieties exhibit promising anticancer activity. The incorporation of the pyridazinone structure in this compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest .

Antibacterial Activity:

The antibacterial potential of triazole derivatives has been widely documented. Compounds similar to 2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives have been synthesized that show activity against strains such as Staphylococcus aureus and Escherichia coli, with varying zones of inhibition reported .

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neuropsychiatric disorders. Triazole-containing compounds have been studied for their effects on neurotransmitter systems, showing promise as anxiolytics and antidepressants. Their mechanisms often involve modulation of serotonin receptors and other neurochemical pathways essential for mood regulation .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions including cycloaddition processes and condensation reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives found that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound was tested using MTT assays to evaluate cell viability post-treatment .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of related compounds, researchers reported that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Effective against various cancer cell lines |

| Antibacterial | Active against Gram-positive and Gram-negative bacteria | MIC values as low as 32 µg/mL against resistant strains |

| Neuropharmacological | Potential anxiolytic and antidepressant effects | Modulates neurotransmitter systems |

Análisis De Reacciones Químicas

Azetidinyl Ring Formation

The azetidinyl core is critical for the compound’s structure. Literature methods for azetidinone synthesis include:

-

β-Amino acid cyclization : β-Amino acids react with DPC to form β-lactams (azetidinones). For example, N-benzyl-3-aminobutyric acid cyclizes to N-benzyl-2-azetidinone in 72% yield .

-

Solvent-dependent reactions : Yield varies with solvent (e.g., THF vs. CH₂Cl₂), emphasizing the need for optimized conditions .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| DPC | Solvent-dependent | 68–72% |

Triazolyl Group Incorporation

The 4-phenyl-1H-1,2,3-triazolyl substituent may be introduced via:

-

Click chemistry : Azide-alkyne cycloaddition (Cu catalysis) to form triazoles.

-

Nucleophilic aromatic substitution : Reaction of triazole derivatives with azetidinyl precursors under basic conditions .

Azetidinyl Ring Cyclization

The β-amino acid cyclization mechanism involves:

-

Activation of the carbonyl group : DPC converts the carboxylic acid to a mixed anhydride.

-

Nucleophilic attack : The amine attacks the activated carbonyl, forming a cyclic intermediate.

-

Elimination : Water or alcohol is expelled, yielding the azetidinone .

Pyridazinone Formation

The pyridazinone synthesis mechanism includes:

-

Hydrazone formation : Hydrazine reacts with a ketone to form a hydrazone.

-

Cyclization : Intramolecular attack by the hydrazone nitrogen on a carbonyl carbon, leading to ring closure .

Solvent Selection

-

THF vs. CH₂Cl₂ : Solvent choice significantly impacts azetidinone yield (e.g., 68% in THF vs. 61% in CH₂Cl₂) .

-

Temperature control : Reflux conditions (e.g., 80°C) are critical for cyclization steps .

Reagent Efficiency

-

DPC vs. other activating agents : DPC provides cleaner cyclization compared to other phosphorylating agents .

-

Hydrazine equivalents : Hydrazine hydrate or substituted hydrazines may influence reaction selectivity .

Yield and Purity

-

Azetidinone cyclization : Yields range from 50–72%, depending on substituents and solvents .

-

Pyridazinone substitution : Chloropyridazine derivatives show variable reactivity, requiring optimized conditions for substitution .

Functional Group Compatibility

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyridazinone derivatives (Table 1):

*Estimated based on structural formula.

Key Observations:

Substituent Position:

- The target compound and flormotridaz differ in substitution sites (positions 2 vs. 5), which dictate their pharmacological profiles. Position 2 substitutions (as in the target compound) are less common in imaging agents but may optimize receptor binding in therapeutics.

- Flormotridaz ’s 5-position triazole-ethoxy chain enables radiopharmaceutical utility via fluorine-18 incorporation, critical for positron emission tomography (PET) .

Flormotridaz’s fluorine-18 and tert-butyl groups improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration for neurological imaging .

Physicochemical Properties

- Solubility: The target compound ’s azetidine and triazole groups may improve aqueous solubility compared to flormotridaz , which has a lipophilic tert-butyl group.

- LogP: Estimated logP values (via computational tools) suggest flormotridaz has higher lipophilicity (logP ~2.5) due to fluorine-18 and tert-butyl groups, whereas the target compound ’s logP is likely lower (~1.8) due to polar azetidine and triazole moieties.

Pharmacological Potential

- Flormotridaz (18F): Validated as a diagnostic imaging agent, highlighting pyridazinone derivatives’ adaptability for non-therapeutic applications .

Research Findings and Gaps

Structural Insights: Crystallographic data (e.g., using SHELX ) for the target compound are absent in the evidence, limiting conformational analysis.

Biological Data: No activity or toxicity data are provided for the target compound, necessitating further in vitro/in vivo studies.

Synthetic Challenges: Introducing the azetidine-triazole group may require optimization to avoid side reactions observed in similar pyridazinone syntheses .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2: Coupling with pyridazinone derivatives using nucleophilic substitution or amide bond formation under reflux conditions (e.g., DMF or THF with K₂CO₃ as base) .

- Key reagents: Propargylamine for triazole formation, ethyl 2-(chloro)acetate for alkylation .

- Yield optimization: Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading (e.g., 5–10 mol% CuI) improves yields up to 65–75% .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm regioselectivity of the triazole ring and azetidine substitution patterns. For example, pyridazinone protons appear as doublets at δ 7.8–8.2 ppm .

- IR spectroscopy: Key peaks include C=O stretches (1660–1700 cm⁻¹ for pyridazinone and azetidinone) .

- X-ray crystallography: Resolves stereochemical ambiguities in the azetidine ring and triazole orientation .

- Elemental analysis: Validate purity (>95%) by comparing experimental vs. calculated C, H, N values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

- In vitro enzyme inhibition: Screen against kinases or phosphodiesterases (PDEs) due to the pyridazinone core’s affinity for nucleotide-binding domains .

- Cytotoxicity assays: Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating therapeutic potential .

- Docking studies: Model interactions with PDE4B or COX-2 active sites using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from:

- Assay conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) affect protonation states of the triazole nitrogen .

- Impurity profiles: Use HPLC-MS to identify byproducts (e.g., unreacted azetidine intermediates) that may antagonize activity .

- Target selectivity: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Answer:

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic effects of substituents on pyridazinone reactivity .

- MD simulations: Analyze azetidine ring flexibility in aqueous vs. lipid bilayer environments (NAMD/GROMACS) .

- QSAR models: Use CoMFA/CoMSIA to correlate logP values (2.5–3.5) with membrane permeability .

Q. How to design experiments for optimizing metabolic stability?

Answer:

- Microsomal stability assays: Incubate with rat/human liver microsomes; t₁/₂ <30 min suggests CYP450 susceptibility .

- Metabolite ID: Use LC-HRMS to detect hydroxylation at the azetidine C3 position or pyridazinone N-oxide formation .

- Prodrug strategies: Introduce ester groups at the ethyl linker to enhance solubility and delay hydrolysis .

Q. What experimental controls are essential in in vivo efficacy studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.